molecular formula C13H10BrFN2OS B10924505 N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B10924505
M. Wt: 341.20 g/mol
InChI Key: UOKKAGLLIPIPTH-UHFFFAOYSA-N
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Description

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE is a synthetic organic compound that features a brominated and fluorinated phenyl ring, a pyridylsulfanyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Bromination and Fluorination: Starting with a phenyl ring, bromination and fluorination reactions are carried out using reagents like bromine and fluorine sources under controlled conditions.

    Formation of Pyridylsulfanyl Group:

    Acetamide Formation: The final step involves the formation of the acetamide group, often through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyridylsulfanyl group.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the acetamide to an amine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be sites for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE could have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(2-THIENYLSULFANYL)ACETAMIDE: Similar structure but with a thiophene ring instead of a pyridine ring.

    N~1~-(4-CHLORO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE: Chlorine instead of bromine.

    N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLOXY)ACETAMIDE: Oxygen instead of sulfur in the pyridyl group.

Uniqueness

The unique combination of bromine, fluorine, and pyridylsulfanyl groups in N1-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C13H10BrFN2OS

Molecular Weight

341.20 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C13H10BrFN2OS/c14-9-4-5-11(10(15)7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18)

InChI Key

UOKKAGLLIPIPTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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